2,2-Diethoxybutanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethoxybutanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-diethoxybutanal with a cyanide source under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{CHO} + \text{HCN} \rightarrow \text{C}8\text{H}{15}\text{NO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxybutanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products:
Hydrolysis: Butanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Depending on the nucleophile, various substituted butanenitrile derivatives can be formed.
Scientific Research Applications
2,2-Diethoxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-diethoxybutanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The ethoxy groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
Butanenitrile: Lacks the ethoxy groups, making it less versatile in certain reactions.
2,2-Dimethoxybutanenitrile: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity.
4,4-Diethoxybutanoic acid: The carboxylic acid derivative of 2,2-diethoxybutanenitrile.
Uniqueness: this compound is unique due to the presence of both the nitrile and ethoxy groups, which provide a combination of reactivity and stability that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
56011-13-3 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2-diethoxybutanenitrile |
InChI |
InChI=1S/C8H15NO2/c1-4-8(7-9,10-5-2)11-6-3/h4-6H2,1-3H3 |
InChI Key |
URVAQRRJJYOYGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)(OCC)OCC |
Origin of Product |
United States |
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